[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone
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Overview
Description
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole rings, followed by the introduction of the fluorophenyl and piperidine groups. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone likely involves binding to specific molecular targets, such as proteins or enzymes. This binding can alter the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine
- [5-propyl-1H-pyrazol-4-yl]methanone
- Other pyrazole derivatives
Uniqueness
Compared to similar compounds, [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone stands out due to its unique combination of functional groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O/c1-2-4-19-18(13-23-25-19)21(28)27-9-7-14(8-10-27)20-17(12-24-26-20)15-5-3-6-16(22)11-15/h3,5-6,11-14H,2,4,7-10H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKSWXIAZYJFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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